molecular formula C16H19N5O2 B2621364 N-{[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide CAS No. 1375852-37-1

N-{[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide

Cat. No.: B2621364
CAS No.: 1375852-37-1
M. Wt: 313.361
InChI Key: QBYQJVDYZVLQIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and versatile applications. The compound contains a combination of furan, triazole, piperidine, and carboxamide functional groups, making it an intriguing subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize N-{[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide, the process typically begins with the preparation of intermediate compounds, followed by coupling reactions. One common method involves:

  • Formation of Furan-2-yl Triazole Intermediate

    • Reacting furan-2-carboxaldehyde with hydrazine to form furan-2-carbohydrazide.

    • Cyclization with appropriate reagents to yield 3-(furan-2-yl)-1H-1,2,4-triazole.

  • Synthesis of Piperidine Derivative

    • Reacting piperidine-2-carboxylic acid with propargyl bromide under basic conditions to produce 1-(prop-2-yn-1-yl)piperidine-2-carboxylic acid.

  • Coupling Reaction

    • Combining the furan-2-yl triazole intermediate with the piperidine derivative using coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) to yield the final product.

Industrial Production Methods

Industrial production methods may involve optimizing these synthetic routes for scalability, yield, and cost-effectiveness. Key considerations include:

  • Efficient Catalysts: : Employing catalysts that enhance reaction rates and selectivity.

  • Continuous Flow Processes: : Utilizing continuous flow reactors to improve the efficiency and control of the synthesis.

  • Purification Techniques: : Implementing advanced purification methods such as chromatography or crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide undergoes various chemical reactions, including:

  • Oxidation: : Oxidation of the furan ring or the piperidine moiety using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction of the triazole ring with agents such as sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions at the triazole or piperidine ring.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate, or nitric acid.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : Dimethyl sulfoxide (DMSO), acetonitrile, or dichloromethane.

  • Catalysts: : Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products Formed

The major products formed from these reactions vary based on the reaction conditions and the specific reagents used. For example:

  • Oxidation: : Products may include furan-2,3-dione derivatives or oxidized piperidine compounds.

  • Reduction: : Formation of partially hydrogenated triazoles or piperidine derivatives.

  • Substitution: : Derivatives with substituted triazole or piperidine rings.

Scientific Research Applications

Chemistry

In chemistry, N-{[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide is used as a building block for synthesizing more complex molecules. Its diverse functional groups allow for versatile chemical modifications, making it valuable for developing new materials and compounds.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. It may serve as a scaffold for designing bioactive molecules, including enzyme inhibitors or receptor agonists/antagonists.

Medicine

Medical research explores its potential as a pharmaceutical lead compound. Its unique structure could be harnessed for developing drugs with specific therapeutic targets, such as antimicrobial or anticancer agents.

Industry

In industrial applications, this compound might be used in the synthesis of specialty chemicals, agrochemicals, or functional materials.

Mechanism of Action

The exact mechanism by which N-{[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide exerts its effects depends on its specific application and target. Generally, the compound's functional groups interact with molecular targets through:

  • Hydrogen Bonding: : Interacting with enzymes or receptors via hydrogen bonds, influencing their activity.

  • Pi-Pi Interactions: : Engaging in π-π stacking interactions with aromatic residues in proteins.

  • Covalent Bond Formation: : Forming covalent bonds with target molecules, leading to inhibition or activation of biological processes.

Comparison with Similar Compounds

When compared with similar compounds, N-{[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide stands out due to its unique combination of functional groups. Similar compounds might include:

  • N-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide: : Features a thiophene ring instead of furan.

  • N-{[3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide: : Contains a pyridine ring.

  • N-{[3-(benzothiophen-2-yl)-1H-1,2,4-triazol-5-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide: : Incorporates a benzothiophene ring.

This compound's uniqueness lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

N-[[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]-1-prop-2-ynylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-2-8-21-9-4-3-6-12(21)16(22)17-11-14-18-15(20-19-14)13-7-5-10-23-13/h1,5,7,10,12H,3-4,6,8-9,11H2,(H,17,22)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYQJVDYZVLQIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCCC1C(=O)NCC2=NC(=NN2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.